molecular formula C14H19NO3 B2891024 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide CAS No. 899261-03-1

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide

Cat. No.: B2891024
CAS No.: 899261-03-1
M. Wt: 249.31
InChI Key: LDRSLCDZAMWSCL-UHFFFAOYSA-N
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Description

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide is a versatile chemical compound known for its unique structure and properties. It is used in various scientific research areas, including drug delivery, enhancing drug solubility, and exhibiting anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide typically involves the reaction of 3-phenoxypropanoic acid with tetrahydrofuran-2-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form phenol derivatives.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products

    Oxidation: Phenol derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a drug delivery agent due to its ability to enhance drug solubility.

    Medicine: Studied for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical products.

Comparison with Similar Compounds

Similar Compounds

    3-Phenoxypropanoic acid: A precursor in the synthesis of 3-Phenoxy-N-((tetrahydrofuran-2-yl)methyl)propanamide.

    Tetrahydrofuran-2-ylmethylamine: Another precursor used in the synthesis.

    Phenoxyacetic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound stands out due to its unique combination of a phenoxy group and a tetrahydrofuran moiety, which imparts distinct chemical and biological properties. Its versatility in various applications, particularly in drug delivery and anti-inflammatory research, highlights its uniqueness compared to other similar compounds.

Properties

IUPAC Name

N-(oxolan-2-ylmethyl)-3-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-14(15-11-13-7-4-9-17-13)8-10-18-12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRSLCDZAMWSCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC(=O)CCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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